N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains a benzothiazole moiety. Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In a specific example, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Benzothiazole derivatives have been involved in various chemical reactions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For example, one study reported a yield of 71.92% for a specific derivative, with various NMR signals indicating the presence of different functional groups .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds with similar structures for various applications. For instance, the synthesis of novel 5-substituted tetrazoles demonstrates the interest in exploring the chemistry of compounds related to "N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide" for potential applications in materials science and corrosion inhibition (Aouine et al., 2011).
Biological Activity
There is significant interest in the biological activities of compounds related to "this compound." For example, compounds derived from isoindoline have shown promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobials (Patel & Dhameliya, 2010).
Anti-Inflammatory and Analgesic Agents
Research has led to the development of novel compounds for potential use as anti-inflammatory and analgesic agents. These studies demonstrate the therapeutic potential of compounds with structures similar to "this compound" in treating inflammation and pain (Abu‐Hashem et al., 2020).
Drug Discovery Building Blocks
The compound has also been a focus in the synthesis of new building blocks for drug discovery, where researchers have described elegant pathways for creating derivatives that can be further modified for specific targets, indicating its utility in medicinal chemistry (Durcik et al., 2020).
Antimicrobial Agents
In the quest for new antimicrobial agents, derivatives of benzo[d]thiazole have been designed and synthesized, showing promising antibacterial activity and highlighting the potential of related compounds in combating bacterial infections (Palkar et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-isoindoline-1,3-dione heterocycles, have been found to have potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It’s known that the structure–activity relationships and biological properties of n-isoindoline-1,3-dione derivatives are important for unlocking their potential as therapeutic agents .
Biochemical Pathways
Compounds with similar structures have been found to have diverse chemical reactivity and promising applications .
Pharmacokinetics
It’s known that the structure of the compound can influence its bioavailability .
Result of Action
Compounds with similar structures have been found to have potential therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the use of water as a reaction medium is considered environmentally friendly and sustainable . .
Future Directions
Benzothiazole derivatives have shown promise in various areas of research, particularly in the development of new anti-tubercular compounds . Future research may focus on further exploring the synthetic pathways and biological activities of these compounds, as well as their potential applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-20-16(22)11-4-3-10(7-12(11)17(20)23)19-15(21)9-2-5-13-14(6-9)24-8-18-13/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHITVWIQNYSYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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